

# A Comparative Guide to Bioequivalence Studies of Veterinary Enrofloxacin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |  |  |
|----------------------|--------------------------------|-----------|--|--|
| Compound Name:       | Enrofloxacin monohydrochloride |           |  |  |
| Cat. No.:            | B571203                        | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various veterinary formulations of the broad-spectrum fluoroquinolone antibiotic, enrofloxacin. The data presented is compiled from several pharmacokinetic studies and is intended to assist in the research and development of new enrofloxacin products.

The following sections detail the experimental protocols and comparative pharmacokinetic data from studies conducted in multiple species. Bioequivalence is a critical factor in ensuring that generic or alternative formulations of a drug are therapeutically equivalent to the innovator product.

#### **Comparative Pharmacokinetic Data**

The bioequivalence of different enrofloxacin formulations is primarily assessed by comparing key pharmacokinetic parameters. The following tables summarize the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) from various studies. These parameters are crucial in determining the rate and extent of drug absorption.

Table 1: Bioequivalence of Enrofloxacin Formulations in Pigs[1][2]



| Formulation                                      | Dose (mg/kg) | Cmax (ng/mL)    | Tmax (h)    | AUC (ng·h/mL)        |
|--------------------------------------------------|--------------|-----------------|-------------|----------------------|
| 10%<br>Enrofloxacin<br>(Alkali)                  | 2.5 (IM)     | 733.84 ± 129.87 | 2.19 ± 0.66 | 7754.43 ±<br>2887.16 |
| 20%<br>Enrofloxacin<br>(Acidic)                  | 2.5 (IM)     | 917.00 ± 240.13 | 1.50 ± 0.37 | 8084.11 ±<br>1543.98 |
| 10%<br>Enrofloxacin<br>(Yangkang)                | 2.5 (IM)     | 694.84 ± 163.49 | 2.89 ± 0.24 | 7369.42 ±<br>2334.99 |
| 20%<br>Enrofloxacin<br>(Nuokang® -<br>Reference) | 2.5 (IM)     | 621.98 ± 227.25 | 0.34 ± 0.13 | 4194.10 ±<br>1186.62 |

Table 2: Bioequivalence of Enrofloxacin Formulations in Heifers[3]

| Formulation              | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h)    | AUC (μg·h/mL) |
|--------------------------|--------------|--------------|-------------|---------------|
| Product A<br>(Reference) | 2.5 (IM)     | 0.83 ± 0.08  | 1.13 ± 0.15 | 4.96 ± 0.44   |
| Product B (Test)         | 2.5 (IM)     | 0.75 ± 0.07  | 1.25 ± 0.18 | 4.32 ± 0.39   |

Table 3: Bioequivalence of Enrofloxacin Formulations in Sheep[4][5]

| Formulation                               | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) |
|-------------------------------------------|--------------|--------------|----------|
| Baytril® (Reference)                      | 5 (IM)       | 2.45         | 1.41     |
| Mucotryl® (Test)                          | 5 (IM)       | 2.83         | 1.15     |
| Enrofloxacin without<br>Bromhexine (Test) | 5 (IM)       | 3.12         | 1.26     |



Table 4: Bioequivalence of Oral Enrofloxacin Formulations in Chickens[6][7]

| Formulation             | Dose (mg/kg)  | Cmax (µg/mL)   | Tmax (h)      | AUC0-24<br>(μg·h/mL)    |
|-------------------------|---------------|----------------|---------------|-------------------------|
| Reference Brand         | 20 (Oral)     | 1.00 ± 0.05    | 1.00 ± 0.01   | 3.79 ± 0.07             |
| Test Brand              | 20 (Oral)     | 0.91 ± 0.02    | 2.00 ± 0.17   | 4.90 ± 0.01             |
| Pioneer Product         | Not Specified | Higher Cpeak   | Not Specified | Statistically<br>Higher |
| Commercial Product 1    | Not Specified | 67.77% of Ref. | Not Specified | Lower                   |
| Commercial<br>Product 2 | Not Specified | 39.62% of Ref. | Not Specified | Lower                   |
| Commercial<br>Product 3 | Not Specified | Not Specified  | Not Specified | Lower                   |

## **Experimental Protocols**

The methodologies employed in bioequivalence studies are critical for the reliability of the results. Below are summaries of the experimental protocols from the cited studies.

## Study in Pigs[1][2]

- Study Design: A comparative pharmacokinetic study.
- · Animals: Healthy pigs.
- Drug Administration: A single intramuscular (IM) dose of 2.5 mg/kg body weight of four different long-acting injectable enrofloxacin formulations.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analytical Method: Plasma concentrations of enrofloxacin and its metabolite, ciprofloxacin, were determined using high-performance liquid chromatography (HPLC).



 Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated to compare the formulations.

#### Study in Heifers[3]

- Study Design: A single-dose, two-period, crossover design with a 15-day washout period.[3]
- Animals: Six healthy Swiss-Brown heifers, 12-18 months old, weighing 340-400 kg.[3]
- Drug Administration: A single intramuscular (IM) injection of two different 10% enrofloxacin solutions at a dosage of 2.5 mg/kg body weight.[3]
- Sample Collection: Blood samples were collected at 0, 10, 20, 30, 45, 60, and 90 minutes, and 2, 3, 4, 6, 8, 12, and 24 hours post-injection.
- Analytical Method: Plasma concentrations of enrofloxacin were measured by highperformance liquid chromatography (HPLC).[3]
- Bioequivalence Evaluation: Log-transformed AUC and Cmax parameters were used for evaluation. The acceptance range for bioequivalence was within 80-125%.[3]

#### Study in Sheep[4][5]

- Study Design: A single-dose, randomized, crossover experimental design.
- Animals: Six healthy Barky rams.[4]
- Drug Administration: A single intramuscular (IM) dose of three different enrofloxacin injectable solutions at a rate of 5 mg/kg body weight. The formulations were Baytril® 10%, Mucotryl® (enrofloxacin 10% plus bromhexine 1%), and an enrofloxacin 10% solution without bromhexine.[4]
- Sample Collection: Blood samples were collected at predetermined time intervals.
- Analytical Method: Serum concentrations of enrofloxacin were measured using highperformance liquid chromatography (HPLC) with fluorescence detection.[4]



• Bioequivalence Conclusion: The investigated injectable formulations were found to be bioequivalent after intramuscular injection.[4][5]

### Study in Chickens[6]

- Study Design: A parallel design was used to test two brands of 10% oral enrofloxacin.
- Animals: Broiler chickens.[6]
- Drug Administration: A single oral dose of 20 mg/kg body weight.[6]
- Sample Collection: Blood samples were collected before and up to 24 hours after drug administration.
- Analytical Method: Plasma enrofloxacin concentrations were analyzed using a microbiological assay.
- Bioequivalence Assessment: The ratios of Cmax and AUC0-24 (Test/Reference) were calculated and found to be within the acceptance range for bioequivalence (0.91 and 1.29, respectively).[6]

#### Visualizing the Bioequivalence Study Workflow

The following diagram illustrates a typical workflow for a veterinary bioequivalence study, from the initial planning stages to the final data analysis and conclusion.





Click to download full resolution via product page

Caption: Workflow of a typical veterinary bioequivalence study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative Study on Pharmacokinetics of Four Long-Acting Injectable Formulations of Enrofloxacin in Pigs PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Study on Pharmacokinetics of Four Long-Acting Injectable Formulations of Enrofloxacin in Pigs [frontiersin.org]
- 3. vetdergikafkas.org [vetdergikafkas.org]
- 4. Comparative bioequivalence study of three formulations of enrofloxacin in sheep -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence study on two brands of 10% enrofloxacin oral formulations in chickens | Nigerian Veterinary Journal [ajol.info]
- 7. Bioequivalence of four preparations of enrofloxacin in poultry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Bioequivalence Studies of Veterinary Enrofloxacin Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571203#bioequivalence-studies-of-different-veterinary-formulations-of-enrofloxacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com